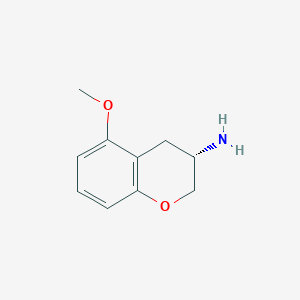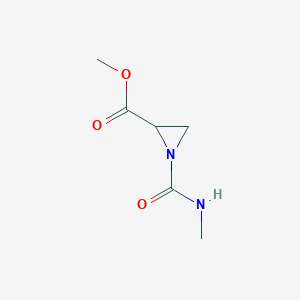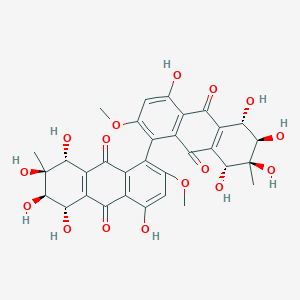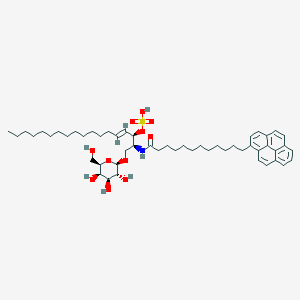
P12 Sulfatide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P12 Sulfatide is a type of glycosphingolipid that has been gaining attention in the scientific community due to its potential therapeutic applications. This molecule is a complex sugar molecule that is found in high concentrations in the myelin sheath of nerve cells in the brain and spinal cord. The unique properties of P12 Sulfatide make it an interesting target for research in various fields of medicine, including neurology, oncology, and immunology.
Mécanisme D'action
The mechanism of action of P12 Sulfatide is complex and not fully understood. It is known to interact with a variety of proteins and enzymes in the body, including growth factors, cytokines, and cell surface receptors. P12 Sulfatide has been shown to modulate the activity of these proteins and enzymes, which can have a variety of effects on cellular function and signaling pathways.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of P12 Sulfatide are diverse and depend on the specific context in which it is being studied. In neurology, P12 Sulfatide has been shown to promote the growth and differentiation of oligodendrocytes, which are the cells responsible for producing and maintaining the myelin sheath. In oncology, P12 Sulfatide has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death). In immunology, P12 Sulfatide has been shown to modulate the activity of immune cells, including T cells, B cells, and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of studying P12 Sulfatide in the laboratory is its unique properties and potential therapeutic applications. However, there are also several limitations to working with this molecule, including its complex synthesis process, its relatively low abundance in biological samples, and the difficulty of studying its interactions with other proteins and enzymes in the body.
Orientations Futures
There are many potential future directions for research on P12 Sulfatide. One area of focus is the development of new therapeutic applications for this molecule, particularly in the fields of neurology, oncology, and immunology. Another area of focus is the development of new methods for synthesizing P12 Sulfatide, which could make it more accessible for research and therapeutic applications. Finally, there is a need for further research into the mechanism of action of P12 Sulfatide, which could shed light on its potential therapeutic applications and help to identify new targets for drug development.
Méthodes De Synthèse
The synthesis of P12 Sulfatide is a complex process that involves several steps. The first step involves the production of ceramide, a lipid molecule that serves as the backbone for the glycosphingolipid. This is followed by the addition of a series of sugar molecules to the ceramide backbone, which creates the final P12 Sulfatide molecule. There are several methods for synthesizing P12 Sulfatide, including chemical synthesis and enzymatic synthesis using recombinant enzymes.
Applications De Recherche Scientifique
P12 Sulfatide has been the subject of numerous scientific studies, and its potential therapeutic applications have been explored in various fields of medicine. In neurology, P12 Sulfatide has been shown to play a role in the maintenance and repair of the myelin sheath, which makes it a potential target for the treatment of demyelinating diseases such as multiple sclerosis. In oncology, P12 Sulfatide has been shown to be involved in the regulation of cell growth and differentiation, which makes it a potential target for the treatment of cancer. In immunology, P12 Sulfatide has been shown to play a role in the regulation of immune cell function, which makes it a potential target for the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
111682-15-6 |
|---|---|
Nom du produit |
P12 Sulfatide |
Formule moléculaire |
C52H77NO11S |
Poids moléculaire |
924.2 g/mol |
Nom IUPAC |
[(E,2S,3R)-2-(12-pyren-1-yldodecanoylamino)-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C52H77NO11S/c1-2-3-4-5-6-7-8-9-10-13-16-19-22-28-44(64-65(59,60)61)43(37-62-52-51(58)50(57)49(56)45(36-54)63-52)53-46(55)29-23-20-17-14-11-12-15-18-21-25-38-30-31-41-33-32-39-26-24-27-40-34-35-42(38)48(41)47(39)40/h22,24,26-28,30-35,43-45,49-52,54,56-58H,2-21,23,25,29,36-37H2,1H3,(H,53,55)(H,59,60,61)/b28-22+/t43-,44+,45+,49-,50-,51+,52+/m0/s1 |
Clé InChI |
KAAPLLYVKMKPBO-AKSXTAOYSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)OS(=O)(=O)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)OS(=O)(=O)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)OS(=O)(=O)O |
Synonymes |
12-(1-pyrenedodecanoyl)sphingosylgalactosyl-O-3-sulfate P12 sulfatide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



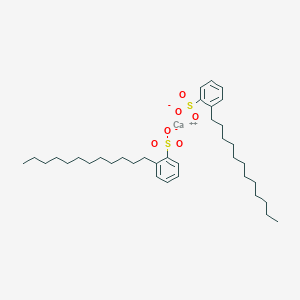
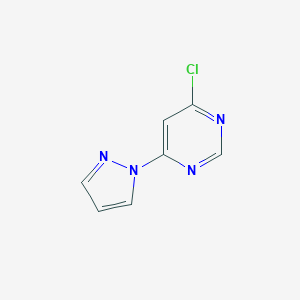
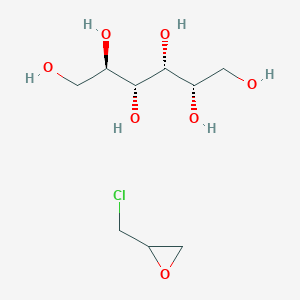
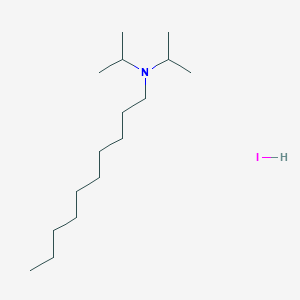
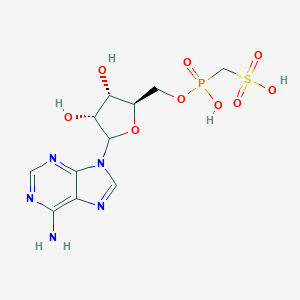
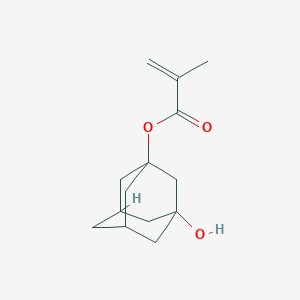
![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)
![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)
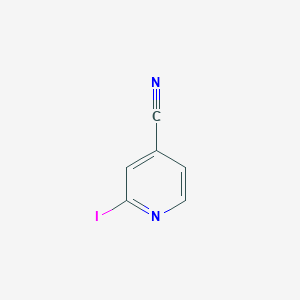
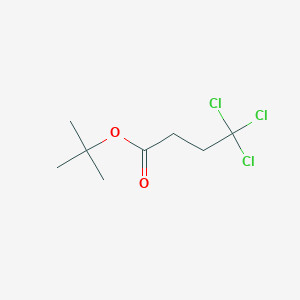
![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)
